![molecular formula C14H19NO6 B3025214 Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate CAS No. 1020241-85-3](/img/structure/B3025214.png)
Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate
説明
Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate is a chemical compound with the molecular formula C14H19NO6 . It contains a total of 40 atoms; 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The average mass of Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate is 297.304 Da, and its monoisotopic mass is 297.121246 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.科学的研究の応用
Polymer Synthesis and Properties
- Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate is used in the synthesis of various polymers, such as Poly(thio-2,6-dimethyl-1,4-phenylene). This polymer, synthesized through oxidative polymerization, exhibits solubility in common organic solvents and is amorphous. Its properties are akin to poly(oxy-2,6-dimethyl-1,4-phenylene) and differ from poly(thio-1,4-phenylene) (Jikei et al., 1992).
Ionic and Thermally Stable Polyimides
- The compound serves as a precursor for creating ionic, rigid-rod, and thermally stable polyimides. These polyimides, synthesized from related compounds, are amorphous, soluble in polar aprotic solvents, and exhibit lyotropic behavior in concentrated solutions. They demonstrate excellent thermal stability with significant tensile strength and elongation at break, making them suitable for high-performance applications (Sun et al., 1998).
Catalysis and Organic Reactions
- It also plays a role in catalytic processes, such as in the hydrocarbonylation and dimerization of methyl acrylate. The use of specific catalyst systems with this compound can lead to the formation of high-yield products, showcasing its application in organic synthesis and industrial chemistry (Murata & Matsuda, 1982).
Liquid-Crystalline and Photoluminescence Properties
- Poly(pyridinium salt)s derived from similar aromatic diamines containing oxyethylene units exhibit amphotropic liquid-crystalline and photoluminescence properties. This suggests potential applications in advanced material science, particularly in the development of new types of luminescent materials and liquid crystal displays (Bhowmik et al., 2009).
Mechanism in Phosphatase Biomimetics
- The compound is involved in the study of ligand modifications that modulate the mechanism of binuclear phosphatase biomimetics. This research is significant in understanding biological catalysis and developing new biomimetic catalysts (Dalle et al., 2013).
High-Performance Functional Polymers
- It is crucial in the synthesis of high-performance functional polymers. For example, in the atom-economical synthesis of poly(pyrazolylnaphthalene)s, demonstrating applications in the field of materials science, especially in creating high molecular weight polymers with desirable thermal stability and film-forming properties (Gao et al., 2013).
Fungicidal Activities
- In the realm of agriculture, derivatives of dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate have been synthesized to exhibit fungicidal activities. This aspect is crucial for crop protection and management in the agricultural sector (Zhou Xin, 2010).
Luminescent Cationic Polyelectrolytes
- The compound's derivatives are used in creating water-soluble and blue luminescent cationic polyelectrolytes based on poly(p-phenylene). These materials have potential applications in the field of optoelectronics, such as in light-emitting diodes (LEDs) and other display technologies (Balanda et al., 1999).
Asymmetric Catalysis
- It is used in the synthesis of ligands for catalytic asymmetric reactions. This has implications in the development of new methods for the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry (Moreno et al., 2002).
Melt Stabilisation in Polyethylene
- The compound has applications in the field of polymer stabilization, particularly in enhancing the melt stability of polyethylene. This research is significant in polymer chemistry and material science for developing more durable and stable plastic materials (Pénzes et al., 2010).
Optoelectronic Properties in OLED Materials
- Research on dimethyl derivatives of this compound explores their optoelectronic and charge transport properties, particularly for potential use in organic light-emitting diodes (OLEDs). This signifies its role in the development of advanced electronic and photonic devices (Wazzan & Irfan, 2019).
特性
IUPAC Name |
methyl 3-[3-amino-4-(3-methoxy-3-oxopropoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-13(16)5-7-20-10-3-4-12(11(15)9-10)21-8-6-14(17)19-2/h3-4,9H,5-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBWMFUOLZMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=C(C=C1)OCCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162138 | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate | |
CAS RN |
1020241-85-3 | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020241-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









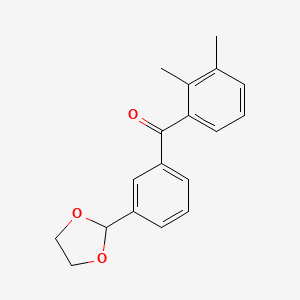
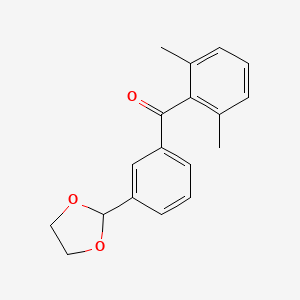
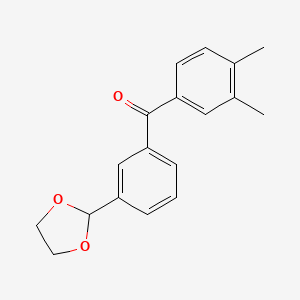
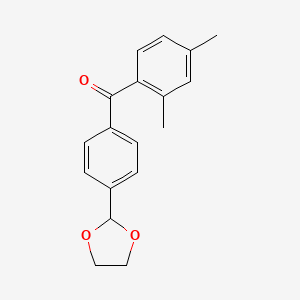
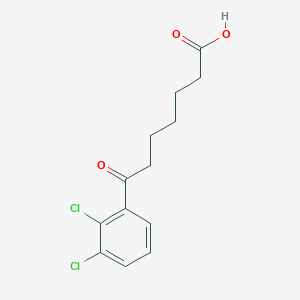
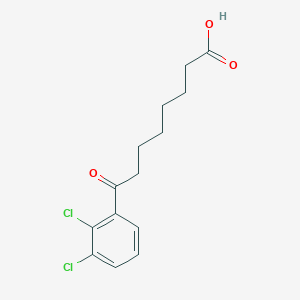
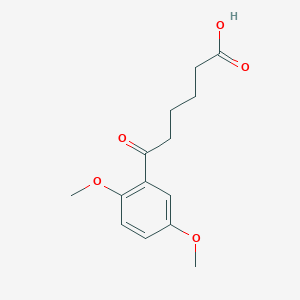
![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)